4-(2-Methoxyphenoxy)benzoic acid
Overview
Description
4-(2-Methoxyphenoxy)benzoic acid: is an organic compound with the molecular formula C14H12O4 . It is a derivative of benzoic acid, where the benzoic acid core is substituted with a 2-methoxyphenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
Chemistry: 4-(2-Methoxyphenoxy)benzoic acid is used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways . It helps in understanding the mechanisms of action of various biological processes.
Medicine: therapeutic agents . It is investigated for its anti-inflammatory and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of polymers , resins , and coatings . It enhances the physical properties of these materials, making them more durable and resistant to environmental factors.
Safety and Hazards
The compound has been classified with hazard statements H302, H317, and H400 . This indicates that it is harmful if swallowed, may cause an allergic skin reaction, and is very toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(2-Methoxyphenoxy)benzoic acid can be synthesized through several methods. One common synthetic route involves the reaction of benzoic acid, 4-(2-methoxyphenoxy)-, methyl ester with appropriate reagents to yield the desired product . The reaction typically involves the use of organic solvents and catalysts to facilitate the process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated reactors and controlled environments to ensure high yield and purity. The process may include steps such as esterification , hydrolysis , and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxyphenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like or .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as or .
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like or .
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or alkanes .
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenoxy)benzoic acid involves its interaction with specific molecular targets and pathways . It may act as an inhibitor or activator of certain enzymes, affecting the biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-(4-Methoxyphenoxy)benzoic acid: This compound has a similar structure but with the methoxy group in the 4-position instead of the 2-position.
4-Methoxybenzoic acid: .
Uniqueness: 4-(2-Methoxyphenoxy)benzoic acid is unique due to its specific substitution pattern , which imparts distinct chemical and physical properties . This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
4-(2-methoxyphenoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-12-4-2-3-5-13(12)18-11-8-6-10(7-9-11)14(15)16/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBHUZLSTOFTOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347151 | |
Record name | 4-(2-Methoxyphenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103203-54-9 | |
Record name | 4-(2-Methoxyphenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Methoxyphenoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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